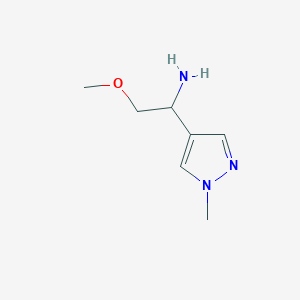

2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine

Description

2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS 1247433-19-7) is a secondary amine featuring a methoxy group at the β-position and a 1-methylpyrazole moiety at the α-position of the ethanamine backbone. Its molecular formula is C₇H₁₃N₃O, with a molecular weight of 155.20 g/mol . This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical development, though specific therapeutic applications remain under investigation. Its structural uniqueness lies in the combination of a polar methoxy group and the aromatic pyrazole ring, which may influence solubility, bioavailability, and target-binding interactions.

Properties

IUPAC Name |

2-methoxy-1-(1-methylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-10-4-6(3-9-10)7(8)5-11-2/h3-4,7H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTVMGZNJFYTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine typically involves the reaction of a substituted aniline with triethylamine in the presence of dichloromethane under an ice-water bath . Chloroacetyl chloride is then added dropwise to the mixture. This method ensures the formation of the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to fit well in the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by lower binding free energy, which enhances its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Containing Ethanamines

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine

- Molecular Formula : C₆H₁₁N₃

- Molecular Weight : 125.17 g/mol

- Key Features : Lacks the methoxy group present in the target compound.

- Applications : Widely used as a building block in medicinal chemistry for synthesizing kinase inhibitors and agrochemicals. Its simpler structure enables facile functionalization, but its lower polarity may limit solubility in aqueous systems .

2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

- Molecular Formula : C₈H₁₅N₃

- Molecular Weight : 153.22 g/mol

- Key Features : Incorporates an ethyl group at the pyrazole’s 4-position, increasing lipophilicity compared to the methyl-substituted target compound.

- Applications : Used in research settings to study the impact of alkyl chain length on receptor binding .

2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine

- Molecular Formula : C₆H₁₁N₃

- Molecular Weight : 125.17 g/mol

- Applications: Known as a histamine metabolite, highlighting the role of heterocycle choice in biological activity .

Functional Group Modifications

Methoxy Substitution Effects

The addition of a methoxy group in the target compound introduces:

- Enhanced Polarity: Improves solubility in polar solvents compared to non-methoxy analogs like 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine.

- Steric and Electronic Effects : May influence conformational flexibility and interactions with enzymatic active sites or receptors.

Comparison with 1-(2-Methoxyethyl)-1H-pyrazol-4-amine

- Molecular Formula : C₆H₁₁N₃O

- Molecular Weight : 141.17 g/mol

- Key Features : Methoxy group is part of the ethyl chain attached to the pyrazole, rather than the ethanamine backbone.

- Applications : Used as a pharmaceutical intermediate, demonstrating the versatility of methoxy placement in drug design .

Pharmacologically Relevant Analogs: Avapritinib Intermediates

Avapritinib, a FDA-approved kinase inhibitor, contains a structurally complex pyrazole-pyrrolotriazine moiety. Key comparisons include:

- Complexity : Avapritinib’s larger structure enables multi-target inhibition, whereas the target compound’s simplicity favors modular derivatization.

Data Table: Structural and Functional Comparison

Biological Activity

2-Methoxy-1-(1-methyl-1H-pyrazol-4-YL)ethan-1-amine is a compound that has garnered interest due to its unique structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: CHNO

SMILES: CN1C=C(C=N1)C(COC)N

InChI: InChI=1S/C7H13N3O/c1-10-4-6(3-9-10)7(8)5-11-2/h3-4,7H,5,8H2,1-2H3

The compound features a methoxy group and a pyrazole ring, which are known to influence its reactivity and biological interactions. The presence of the methoxy group enhances solubility, potentially improving bioavailability in therapeutic applications .

The specific biological targets of this compound remain largely unidentified. However, it is hypothesized that the compound interacts with various biochemical pathways due to the structural characteristics typical of pyrazole derivatives. These interactions may include:

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Interaction: Possible binding to neurotransmitter receptors or other cellular receptors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives. While specific data on this compound is limited, similar compounds have demonstrated significant antibacterial and antifungal activities. For instance, a study reported minimum inhibitory concentration (MIC) values for related compounds against various bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

| Compound C | P. aeruginosa | 0.015 |

These findings suggest that this compound may exhibit similar activities, warranting further investigation .

Antiparasitic Activity

Research indicates that pyrazole derivatives possess antileishmanial and antimalarial properties. The ongoing studies aim to evaluate the efficacy of this compound against these parasitic infections, which could lead to significant therapeutic advancements in treating diseases like leishmaniasis and malaria .

Case Studies

A notable case study involving related pyrazole compounds demonstrated their effectiveness in inhibiting the growth of Leishmania parasites in vitro. The study reported:

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| Pyrazole Derivative X | 5.6 | High |

| Pyrazole Derivative Y | 12.3 | Moderate |

These results provide a benchmark for evaluating the biological activity of this compound in future experiments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization or condensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazine derivatives with β-keto esters or via Claisen-Schmidt condensations. In , cyclization of substituted benzoic acid hydrazides using POCl₃ at 120°C yielded pyrazole-oxadiazole hybrids. Key factors include temperature control (e.g., 120°C for cyclization), solvent choice (e.g., ethanol for milder conditions), and purification via column chromatography to isolate the amine product .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography (using SHELX programs like SHELXL for refinement) is the gold standard for structural validation . Complementary techniques include:

- NMR : To confirm proton environments (e.g., methoxy group at δ 3.2–3.5 ppm).

- IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹).

- Mass Spectrometry : For molecular ion ([M+H]⁺) verification.

highlights crystallographic studies of analogous pyrazole derivatives to confirm regiochemistry .

Q. What are the baseline protocols for evaluating the compound’s antibacterial or cytotoxic activity?

- Methodological Answer : Standard assays include:

- MTT Assay : For cytotoxicity screening against cancer cell lines (e.g., IC₅₀ determination).

- Agar Diffusion/Broth Microdilution : For antibacterial activity (e.g., MIC against E. coli or S. aureus).

and describe antimicrobial testing of pyrazole derivatives, emphasizing the need for positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in stereochemistry or hydrogen bonding networks?

- Methodological Answer : SHELXL refines positional and thermal displacement parameters using high-resolution data. For example:

- Twinned Data : SHELXL’s twin refinement handles pseudo-merohedral twinning, common in pyrazole crystals .

- Hydrogen Bonding : Electron density maps (e.g., difference Fourier maps) identify H-bond donors/acceptors, critical for understanding intermolecular interactions in solid-state structures .

demonstrates the use of SHELX in resolving crystalline forms of structurally similar amines .

Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Strategies include:

- ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding.

- Pro-drug Design : Modify the methoxy group to enhance permeability (e.g., esterification for lipophilicity).

highlights nitro-to-amine reduction strategies to improve pharmacokinetics in pyrazole analogs .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for target enzymes (e.g., kinases)?

- Methodological Answer :

- Core Modifications : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, F) to enhance binding affinity.

- Side-Chain Engineering : Introduce piperazine or morpholine moieties (see ) to improve solubility and target engagement .

’s patent data on 4-arylmethylpyrazol-3-amines demonstrates how substituent variations modulate activity .

Q. What computational methods validate experimental findings in molecular docking or dynamic simulations?

- Methodological Answer :

- Docking (AutoDock Vina) : Predict binding modes to targets (e.g., COX-2 or carbonic anhydrase).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

’s analysis of triazole analogs underscores the role of substituent orientation in binding affinity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and P95 respirators for powder handling .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation (no specific toxicity data, but analogous compounds in lack carcinogenicity flags) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar pyrazole derivatives?

- Methodological Answer : Variability often stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.